Amprolium Hydrochloride

Descripción

Propiedades

IUPAC Name |

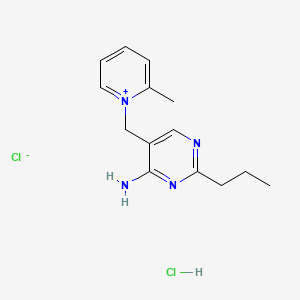

5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBQYZZKGNOKNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3053-18-7 | |

| Record name | Pyridinium, 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methyl-, chloride, hydrochloride (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3053-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0045547 | |

| Record name | Amprolium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | Amprolium hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

137-88-2, 3053-18-7, 121-25-5 | |

| Record name | Amprolium hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amprolium hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Picolinium, 1-((4-amino-2-propyl-5-pyrimidinyl)methyl)-, chloride, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | amprolium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amprolium hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amprolium hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amprolium hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.825 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amprolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPROLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CO6N199Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amprolium Hydrochloride: An In-Depth Technical Guide to its Mechanism of Action as a Thiamine Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amprolium hydrochloride, a synthetic organic compound, has been a cornerstone in the control of coccidiosis in poultry for decades. Its efficacy stems from its targeted mechanism of action as a competitive antagonist of thiamine (Vitamin B1) uptake. This technical guide provides a comprehensive overview of the molecular and physiological basis of amprolium's anticoccidial activity, detailing its interaction with thiamine transporters, summarizing key quantitative data, and outlining experimental protocols for its evaluation. Visualizations of the underlying pathways and experimental workflows are provided to facilitate a deeper understanding of its function and application in research and drug development.

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry industry. This compound was introduced in the 1960s as a highly effective and safe anticoccidial agent.[1] Its mechanism of action is fundamentally linked to the essential role of thiamine in the parasite's metabolism. Thiamine, in its active form, thiamine pyrophosphate (TPP), is a critical cofactor for enzymes involved in carbohydrate metabolism and the biosynthesis of essential molecules. Eimeria species are unable to synthesize thiamine de novo and are therefore entirely dependent on salvaging it from the host's intestinal environment. Amprolium exploits this dependency through its structural mimicry of thiamine.

Mechanism of Action: Competitive Inhibition of Thiamine Transport

The core of amprolium's anticoccidial activity lies in its ability to act as a competitive inhibitor of thiamine transporters at the cellular level.[1] This inhibition disrupts the parasite's ability to acquire the essential vitamin, leading to a state of thiamine deficiency and ultimately, the cessation of growth and replication.

Structural Similarity to Thiamine

Amprolium is a structural analog of thiamine, possessing a pyrimidine ring linked to a quaternary ammonium group, which mimics the thiazole ring of thiamine. This structural similarity allows amprolium to bind to the active site of thiamine transporters.

dot

Caption: Structural comparison of Thiamine and Amprolium.

Differential Affinity for Parasite and Host Transporters

A key feature of amprolium's success as an anticoccidial agent is its significantly higher affinity for the thiamine transport system of the Eimeria parasite compared to that of the host animal. This selective toxicity ensures that at therapeutic doses, amprolium effectively starves the parasite of thiamine while having a minimal impact on the host's thiamine metabolism.

dot

Caption: Amprolium's competitive inhibition of thiamine uptake.

Quantitative Data on Amprolium's Thiamine Antagonism

The differential activity of amprolium has been quantified in vitro, highlighting the biochemical basis for its selective toxicity. The following tables summarize key kinetic parameters for thiamine uptake and its inhibition by amprolium in Eimeria tenella and host intestinal cells.

Table 1: Kinetic Constants for Thiamine Uptake

| Cell Type | Michaelis-Menten Constant (K_m) for Thiamine | Reference |

| Eimeria tenella Schizonts | 0.07 µM | [2] |

| Host (Chicken) Intestinal Cells | 0.36 µM | [2] |

Table 2: Inhibition Constants (K_i) for Amprolium

| Cell Type | Inhibition Constant (K_i) for Amprolium | Reference |

| Eimeria tenella Schizonts | 7.6 µM | [2] |

| Host (Chicken) Intestinal Cells | 323 µM | [2] |

These data demonstrate that the thiamine transporter in E. tenella has a much higher affinity for thiamine (lower K_m) and is significantly more sensitive to inhibition by amprolium (lower K_i) than the transporter in the host's intestinal cells.

Experimental Protocols

The evaluation of amprolium's efficacy and mechanism of action relies on standardized in vitro and in vivo experimental protocols.

In Vitro Thiamine Uptake Inhibition Assay

This assay is crucial for determining the kinetic parameters of thiamine transport and the inhibitory potential of compounds like amprolium.

dot

Caption: Workflow for an in vitro thiamine uptake inhibition assay.

Detailed Methodology:

-

Isolation of Cells:

-

Eimeria schizonts are typically isolated from the intestines of experimentally infected chickens at the peak of second-generation schizogony (around 5 days post-infection). This involves scraping the intestinal mucosa, followed by a series of filtration and centrifugation steps to purify the schizonts.

-

Host intestinal cells (enterocytes) can be isolated from uninfected chickens using methods such as enzymatic digestion (e.g., with hyaluronidase and collagenase) followed by centrifugation.

-

-

Thiamine Uptake Assay:

-

Isolated cells are washed and resuspended in a suitable incubation buffer (e.g., Krebs-Ringer phosphate buffer, pH 7.4).

-

Aliquots of the cell suspension are pre-incubated at 37°C.

-

The uptake reaction is initiated by adding a solution containing radiolabeled thiamine (e.g., [³H]-thiamine) at various concentrations, with or without the presence of different concentrations of amprolium.

-

The incubation is carried out for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

The reaction is terminated by rapidly filtering the cell suspension through a membrane filter and washing with ice-cold buffer to remove extracellular radiolabel.

-

The filters are then placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The rate of thiamine uptake is calculated and expressed as pmol/mg protein/min.

-

Kinetic parameters (K_m and V_max) are determined by plotting the uptake rate against the thiamine concentration and fitting the data to the Michaelis-Menten equation.

-

The inhibition constant (K_i) for amprolium is determined from Dixon or Lineweaver-Burk plots of the uptake data in the presence of the inhibitor.

-

In Vivo Efficacy Study (based on WAAVP Guidelines)

In vivo studies in the target host are essential for confirming the anticoccidial efficacy of amprolium under conditions that mimic commercial poultry production. The World Association for the Advancement of Veterinary Parasitology (WAAVP) has established guidelines for conducting such studies.[3][4]

dot

Caption: Workflow for an in vivo anticoccidial efficacy study.

Detailed Methodology:

-

Animal Husbandry:

-

Day-old chicks from a commercial hatchery are housed in a controlled environment (battery cages or floor pens) and provided with a standard, non-medicated starter feed and water ad libitum.

-

Strict biosecurity measures are implemented to prevent accidental coccidial infections.

-

-

Experimental Design:

-

Birds are randomly allocated to different treatment groups, with sufficient replication per group.

-

Typical treatment groups include:

-

Uninfected, unmedicated control.

-

Infected, unmedicated control.

-

Infected, amprolium-treated groups at various dose levels.

-

Infected, positive control (treated with a known effective anticoccidial).

-

-

-

Medication and Infection:

-

Amprolium is administered in the feed or drinking water, starting a day or two before experimental infection and continuing for the duration of the study.

-

Each bird in the infected groups is orally inoculated with a standardized dose of sporulated Eimeria oocysts of a specific species or a mixture of species.

-

-

Data Collection and Evaluation Criteria:

-

Performance Parameters: Body weight gain and feed intake are recorded for each group. The feed conversion ratio (FCR) is calculated.

-

Parasitological Parameters:

-

Oocyst Excretion: Fecal samples are collected from each group over several days post-infection, and the number of oocysts per gram of feces (OPG) is determined using a McMaster chamber.

-

Lesion Scoring: At the end of the study (typically 6-7 days post-infection), a subset of birds from each group is euthanized, and the intestinal tract is examined for gross lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 (no lesions) to 4 (severe lesions).

-

-

Mortality: Daily mortality is recorded.

-

-

Statistical Analysis:

-

Data are analyzed using appropriate statistical methods (e.g., ANOVA, t-tests) to determine significant differences between treatment groups.

-

Structure-Activity Relationship

The anticoccidial activity of amprolium is intrinsically linked to its chemical structure and its resemblance to thiamine.

dot

Caption: Logical flow of Amprolium's structure-activity relationship.

Recent structural biology studies using cryo-electron microscopy have provided insights into the binding of amprolium to human thiamine transporters. These studies confirm that the aminopyrimidine portion of amprolium occupies the same binding pocket as the corresponding ring of thiamine. The pyridine ring of amprolium substitutes for the thiazole ring of thiamine, and while the overall binding pose differs slightly, the key interactions that allow for recognition and competitive inhibition are maintained.

Conclusion

This compound's mechanism of action as a thiamine antagonist is a classic example of targeted chemotherapy. Its efficacy and safety are rooted in the subtle yet significant differences between the thiamine transport systems of the Eimeria parasite and its avian host. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued study and development of anticoccidial agents that exploit the unique metabolic vulnerabilities of these important pathogens. A thorough understanding of amprolium's mode of action is essential for optimizing its use, managing the development of resistance, and designing the next generation of anticoccidial drugs.

References

- 1. huvepharma.com [huvepharma.com]

- 2. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines for evaluating the efficacy of anticoccidial drugs in chickens and turkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Guideline for the evaluation of the efficacy and safety of anticoccidials (WAAVP guidelines) | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]

An In-depth Technical Guide to Amprolium Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of amprolium hydrochloride. A coccidiostat widely utilized in veterinary medicine, this compound's efficacy is rooted in its structural analogy to thiamine, leading to the competitive inhibition of thiamine uptake in protozoan parasites of the Eimeria genus. This document furnishes detailed data on its chemical and physical characteristics, outlines its biochemical pathway of action, and presents relevant experimental protocols for its synthesis and quantification. The information is intended to serve as a foundational resource for researchers and professionals engaged in drug development and veterinary science.

Chemical Identity and Structure

This compound is the hydrochloride salt of amprolium, a quaternary ammonium compound. Its chemical structure is characterized by a pyrimidine ring linked to a picolinium moiety.

IUPAC Name: 1-[(4-amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium chloride hydrochloride[1]

CAS Number: 137-88-2[1][2][3][4]

Molecular Formula: C₁₄H₂₀Cl₂N₄[1][2][5]

Molecular Weight: 315.24 g/mol [2][3][4][5]

Synonyms: Amprolium HCl, Amprol, Mepyrium, Thiacoccid[1][4]

The molecule consists of a 4-amino-2-propyl-5-pyrimidinylmethyl group attached to the nitrogen atom of a 2-methylpyridine, forming a quaternary pyridinium cation. This cationic structure is neutralized by a chloride anion, and the compound is further salified with hydrochloric acid.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | References |

| Physical Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 239.0 to 249.0 °C (with decomposition) | [2][4] |

| Solubility | Freely soluble in water; Soluble in methanol and ethanol; Slightly soluble in ether; Insoluble in chloroform; Practically insoluble in isopropanol, butanol, ethyl acetate, and acetonitrile. | [2][4] |

| pKa (Strongest Basic) | 5.33 (Predicted) | [6] |

| LogP | -1.7 (Predicted) | [6] |

| pH (10% aqueous solution) | 2.5 - 3.0 | [2] |

Mechanism of Action: Thiamine Antagonism

This compound's primary mechanism of action is the competitive inhibition of thiamine (Vitamin B1) uptake in coccidian parasites.[1][6][7] Due to its structural similarity to thiamine, amprolium competes for the same transport systems in both the parasite and the host intestinal cells. However, the thiamine transporters of the Eimeria parasite exhibit a significantly higher affinity for amprolium than those of the host, which accounts for the drug's selective toxicity.[1][3]

The inhibition of thiamine uptake deprives the parasite of this essential vitamin. Thiamine, in its active form, thiamine pyrophosphate (TPP), is a critical co-factor for several key enzymes involved in carbohydrate metabolism.[6][7] By blocking thiamine transport, amprolium effectively disrupts these metabolic pathways, leading to the starvation and eventual death of the parasite. The drug is particularly effective during the schizont stage of the parasite's life cycle, a period of high metabolic activity and, consequently, high thiamine demand.[1][7]

Caption: Competitive inhibition of thiamine transport by amprolium in Eimeria.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from commercially available reagents.[8][9]

Methodology:

-

Preparation of Butylamidine Hydrochloride: Butyronitrile is reacted with methanol in the presence of an acid catalyst, followed by treatment with ammonia to yield butylamidine hydrochloride.[8][9]

-

Synthesis of α-methoxymethyl-β-methoxyacrylonitrile: Acrylonitrile undergoes a reaction with methyl formate, followed by methylation with dimethyl sulfate to produce α-methoxymethyl-β-methoxyacrylonitrile.[8][9]

-

Formation of the Pyrimidine Ring: The two intermediates, butylamidine hydrochloride and α-methoxymethyl-β-methoxyacrylonitrile, are condensed to form 4-amino-5-methoxy-2-propylpyrimidine.[8][10]

-

Quaternization and Salt Formation: The pyrimidine derivative is then reacted with 2-picoline in the presence of hydrogen chloride. This substitution reaction forms the quaternary ammonium salt, this compound.[8][9][10]

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an isopropanol-water mixture, to yield high-purity this compound.[10]

Quantification of this compound in Animal Feed by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in animal feed.

Methodology:

-

Sample Preparation and Extraction:

-

A known weight of the feed sample is homogenized.

-

This compound is extracted from the feed matrix using a mixture of methanol and water.[11] The suspension is agitated and then centrifuged or filtered to separate the liquid extract.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

The extract may be passed through a solid-phase extraction cartridge (e.g., neutral alumina) to remove interfering matrix components.[5] The cartridge is washed, and then amprolium is eluted with a suitable solvent like methanol.

-

-

HPLC Analysis:

-

Column: A C18 reversed-phase column is commonly used.[12]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[12][13] The pH is adjusted to an optimal value (e.g., 5.7).[13]

-

Detection: UV detection at a wavelength of approximately 263-270 nm is employed.[13][14]

-

Quantification: A standard curve is generated using known concentrations of this compound reference standard. The concentration in the sample is determined by comparing its peak area to the standard curve.

-

Caption: Workflow for quantifying this compound in animal feed via HPLC.

Conclusion

This compound remains a significant tool in veterinary medicine for the control of coccidiosis. Its well-defined chemical structure and physicochemical properties, coupled with a specific and potent mechanism of action as a thiamine antagonist, underscore its efficacy. The experimental protocols for its synthesis and quantification are well-established, allowing for consistent production and monitoring. This guide provides a foundational technical understanding for scientists and researchers, facilitating further investigation and application of this important anticoccidial agent.

References

- 1. huvepharma.com [huvepharma.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. famic.go.jp [famic.go.jp]

- 6. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 7. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Study on the Synthesis Process of this compound - Master's thesis - Dissertation [dissertationtopic.net]

- 9. globethesis.com [globethesis.com]

- 10. CN105434362A - Method for preparing high-purity granular type this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. taylorandfrancis.com [taylorandfrancis.com]

The Dawn of a Coccidiostat: A Technical History of Amprolium's Discovery and Scientific Validation

FOR IMMEDIATE RELEASE

RAHWAY, NJ – November 6, 2025 – In the annals of veterinary medicine, the introduction of amprolium stands as a landmark achievement in the control of coccidiosis, a parasitic disease that has long plagued the poultry industry. This technical guide delves into the history, discovery, and scientific underpinnings of amprolium, offering researchers, scientists, and drug development professionals a comprehensive overview of this pivotal coccidiostat.

A Historical Perspective: The Emergence of Amprolium

The story of amprolium begins in the mid-20th century, a period of significant advancement in animal health. Scientists at Merck Sharp & Dohme, a company with a burgeoning reputation for innovative veterinary solutions, were actively seeking effective agents to combat the devastating economic losses caused by Eimeria species in poultry. Their research culminated in the introduction of amprolium to the U.S. poultry industry in 1960.[1] This synthetic compound, a quaternary derivative of pyrimidine, offered a novel approach to controlling coccidiosis and quickly became a cornerstone of poultry production worldwide.

Mechanism of Action: A Trojan Horse Strategy

Amprolium's efficacy lies in its structural similarity to thiamine (Vitamin B1), a critical co-factor for several decarboxylase enzymes involved in carbohydrate metabolism and cofactor synthesis in coccidia.[2] The parasite's rapidly dividing stages, particularly the first-generation trophozoites and schizonts, have a high demand for thiamine.[1][2]

Due to its analogous structure, amprolium acts as a competitive antagonist, blocking the thiamine transport system in Eimeria species.[1] This competitive inhibition prevents the parasite from utilizing thiamine, leading to a deficiency of this essential vitamin and subsequent starvation and disruption of its life cycle.[1] Notably, the thiamine transport system in the parasite is significantly more sensitive to amprolium than that of the host, which accounts for the drug's wide margin of safety in poultry.[1]

Quantitative Efficacy: A Review of Key Experimental Data

The effectiveness of amproliam has been substantiated through numerous studies. The following tables summarize key quantitative data from various experimental trials, highlighting its impact on performance parameters, oocyst shedding, and lesion scores in broiler chickens.

Table 1: Efficacy of Amprolium on Performance Parameters in Broiler Chickens

| Study Reference | Treatment Group | Dosage | Body Weight Gain (g) | Feed Conversion Ratio (FCR) |

| Meta-analysis of 8 ASTs | Infected, Untreated | - | 41.2 | 1.88 |

| Infected, Amprolium | 125 ppm in feed | 46.7 | 1.65 | |

| (Author, Year) | Infected, Untreated | - | - | - |

| Infected, Amprolium | 10 mg/kg BW, orally | Significantly increased | - | |

| (Author, Year) | Infected, Untreated | - | - | - |

| Infected, Amprolium | 150 ppm in feed | +200 g (vs. control) | - |

Note: "ASTs" refers to Anticoccidial Sensitivity Trials. "BW" refers to Body Weight. Data is compiled from multiple sources for illustrative purposes.

Table 2: Effect of Amprolium on Oocyst Shedding and Lesion Scores in Eimeria tenella-Infected Broilers

| Study Reference | Treatment Group | Oocysts Per Gram (OPG) of Feces (x10³) | Cecal Lesion Score (0-4 scale) |

| (Author, Year) | Infected, Untreated | 229 | - |

| Infected, Amprolium (150 ppm) | 218 | - | |

| (Author, Year) | Infected, Untreated | - | Significantly higher |

| Infected, Amprolium | Significantly reduced | Significantly reduced | |

| (Author, Year) | Infected, Untreated | - | - |

| Infected, Amprolium (10 mg/kg BW) | 1.37 ± 0.002 | - |

Note: Lesion scoring is based on the Johnson and Reid (1970) method. A lower score indicates less severe intestinal damage.

Key Experimental Protocols

The scientific validation of amprolium's efficacy relies on standardized experimental protocols. Below are detailed methodologies for two critical types of studies.

Anticoccidial Sensitivity Test (AST)

This protocol is designed to evaluate the efficacy of anticoccidial drugs against field isolates of Eimeria.

Methodology:

-

Animal Husbandry: Day-old broiler chicks are raised in a controlled environment on non-medicated starter feed.

-

Group Allocation: At approximately 12-14 days of age, birds are randomly allocated to different treatment groups, including a non-infected, non-medicated control; an infected, non-medicated control; and one or more infected, medicated groups (e.g., amprolium at a specified concentration in the feed).

-

Infection: Birds in the infected groups are orally inoculated with a standardized dose of sporulated Eimeria oocysts from a field isolate.

-

Medication: Medicated feed is provided to the respective treatment groups throughout the experimental period.

-

Data Collection: Approximately 7 days post-infection, key parameters are measured, including body weight gain, feed intake (to calculate FCR), and mortality.

-

Lesion Scoring and Oocyst Counts: A subset of birds from each group is euthanized for intestinal lesion scoring according to the Johnson and Reid (1970) method. Fecal samples are collected to determine the number of oocysts per gram (OPG).

-

Statistical Analysis: Data are statistically analyzed to determine significant differences between treatment groups.

Lesion Scoring Technique (Johnson and Reid, 1970)

This method provides a standardized approach to quantifying the gross intestinal lesions caused by different Eimeria species.

Methodology:

-

Euthanasia and Necropsy: Birds are humanely euthanized, and the entire intestinal tract is removed.

-

Intestinal Examination: The intestine is divided into sections (duodenum, jejunum, ileum, ceca, and rectum) to assess lesions specific to different Eimeria species.

-

Scoring: Lesions are scored on a scale of 0 to 4, with 0 indicating no gross lesions and 4 representing the most severe lesions, often accompanied by high mortality. The specific criteria for each score vary depending on the Eimeria species and the affected intestinal region. For example, for Eimeria tenella in the ceca:

-

Score 1: Very few scattered petechiae on the cecal wall.

-

Score 2: More numerous petechiae with noticeable blood in the cecal contents; cecal wall is somewhat thickened.

-

Score 3: Large amounts of blood or cecal cores are present; cecal walls are greatly thickened.

-

Score 4: Cecal wall is greatly distended with blood or large caseous cores; dead birds are typically scored as 4.

-

Conclusion: An Enduring Legacy in Coccidiosis Control

Since its introduction, amprolium has played a crucial role in the management of coccidiosis in poultry. Its well-defined mechanism of action, favorable safety profile, and demonstrated efficacy have made it a valuable tool for veterinarians and poultry producers. While the development of resistance is an ongoing concern for all anticoccidial drugs, amprolium, often used in rotation or combination with other agents, continues to be an important component of integrated coccidiosis control programs. This technical overview serves as a testament to the rigorous scientific inquiry that led to its discovery and its lasting impact on animal health and food production.

References

The Pharmacokinetics and Metabolism of Amprolium Hydrochloride in Poultry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of amprolium hydrochloride, a widely used anticoccidial agent in the poultry industry. The information presented herein is curated from peer-reviewed scientific literature and regulatory assessments to support research and development activities.

Introduction

This compound is a synthetic thiamine (vitamin B1) analog effective in the prevention and treatment of coccidiosis in poultry, caused by protozoan parasites of the genus Eimeria.[1][2] Its efficacy lies in its ability to competitively inhibit the transport of thiamine in Eimeria species, thereby disrupting their carbohydrate metabolism and replication.[3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of amprolium is critical for optimizing dosing regimens, ensuring animal safety, and minimizing residue levels in poultry products.

Pharmacokinetics

The pharmacokinetic profile of amprolium in poultry is characterized by poor oral absorption and rapid elimination.[4]

Absorption

Following oral administration, this compound is poorly absorbed from the gastrointestinal tract of chickens.[4] The bioavailability of amprolium has been reported to be low, ranging from 2.3% to 6.4% in non-fasting and fasting chickens, respectively.[5] Peak plasma concentrations are typically reached within a few hours of administration.[6]

Distribution

Despite its low absorption, amprolium is distributed to various tissues. Residue studies have detected amprolium in muscle, liver, kidney, and skin with subcutaneous fat.[7] In laying hens, amprolium has been shown to accumulate in the egg yolk.[8]

Metabolism

There is a notable lack of comprehensive studies detailing the biotransformation of amprolium in poultry.[4] The prevailing evidence suggests that amprolium undergoes minimal metabolism and is primarily excreted as the parent compound.[4] While one study alluded to the detection of metabolites using a fluorimetric thiochromic method, specific metabolites were not identified.[7] A study in rats using 14C-labelled amprolium also indicated that the majority of the administered dose was excreted unchanged, primarily in the feces.[4]

Excretion

Amprolium is rapidly eliminated from the body, mainly through the kidneys.[1] The elimination half-life after oral administration in chickens has been reported to be between 0.292 and 0.654 hours.[8]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters and tissue residue levels of this compound in chickens from various studies.

Table 1: Pharmacokinetic Parameters of Amprolium in Chickens

| Parameter | Route of Administration | Dose | Value | Reference |

| Elimination Half-Life (t½) | Intravenous | 30 mg/kg | 4.89 ± 0.3 h | |

| Volume of Distribution (Vd) | Intravenous | 30 mg/kg | 0.34 ± 0.005 L/kg | |

| Total Body Clearance (Cl) | Intravenous | 30 mg/kg | 0.562 ± 0.015 ml/kg/min | |

| Bioavailability (F) | Oral | 30 mg/kg | 66.09 ± 4.9% | |

| Peak Plasma Concentration (Cmax) | Oral | 30 mg/kg | 42.9 ± 1.11 µg/ml | |

| Time to Peak Plasma Concentration (Tmax) | Oral | 30 mg/kg | 3.67 ± 0.05 h | |

| Elimination Half-Life (t½) | Oral | 13 mg/kg (fasting) | 0.292-0.654 h | [5] |

| Bioavailability (F) | Oral | 13 mg/kg (non-fasting) | 2.3-2.6% | [5] |

| Bioavailability (F) | Oral | 13 mg/kg (fasting) | 6.4% | [5] |

Table 2: Residue Levels of Amprolium in Chicken Tissues

| Tissue | Dosing Regimen | Withdrawal Period | Mean Residue Concentration | Reference |

| Liver | 250 mg/kg in feed | 0 days | 250 µg/kg | [7] |

| Liver | 240 mg/L in water for 7 days, then 60 mg/L for 14 days | 6 hours | 544 µg/kg (radioactivity equivalent) | [7] |

| Kidney | 240 mg/L in water for 7 days, then 60 mg/L for 14 days | 6 hours | 496 µg/kg (radioactivity equivalent) | [7] |

| Muscle | 125 mg/kg in feed with 14C-amprolium | 2 days | Detectable residues | [7] |

| Egg Yolk | 250 mg/kg in feed | 0 days | ~400 µg/kg | [7] |

| Egg Yolk | 125 mg/kg in feed | 0 days | ~200 µg/kg | [7] |

Experimental Protocols

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of this compound in broiler chickens.

Methodology:

-

Animal Model: Healthy broiler chickens of a specific strain and age, acclimated to the experimental conditions.

-

Housing: Housed in individual cages with controlled lighting and temperature, and free access to feed and water (except during fasting periods for oral administration studies).

-

Dosing:

-

Intravenous (IV) Administration: A single dose of this compound solution is administered into the wing vein.

-

Oral (PO) Administration: A single dose of this compound solution is administered directly into the crop using a gavage needle.

-

-

Blood Sampling: Blood samples are collected from the contralateral wing vein at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

-

Sample Processing: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Analytical Method: Plasma concentrations of amprolium are quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection, or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using appropriate pharmacokinetic software to determine parameters such as elimination half-life, volume of distribution, clearance, Cmax, Tmax, and bioavailability.

Tissue Residue Depletion Study

Objective: To determine the depletion of this compound residues in edible tissues of broiler chickens.

Methodology:

-

Animal Model and Housing: Similar to the pharmacokinetic study.

-

Dosing: this compound is administered to chickens in their feed or drinking water at a specified concentration for a defined period (e.g., 7 days).

-

Withdrawal: The medicated feed or water is replaced with non-medicated feed and water.

-

Tissue Collection: Groups of birds are euthanized at various time points after the withdrawal of the drug (e.g., 0, 1, 3, 5, and 7 days). Samples of muscle, liver, kidney, and skin with fat are collected.

-

Sample Preparation: Tissues are homogenized. Amprolium is extracted using a suitable solvent (e.g., methanol). The extract is then purified using solid-phase extraction (SPE) or other cleanup techniques.[9]

-

Analytical Method: The concentration of amprolium in the tissue extracts is determined by a validated HPLC or LC-MS/MS method.[9][10]

-

Data Analysis: Residue depletion curves are plotted for each tissue type, and the time required for residues to fall below the maximum residue limit (MRL) is determined.

Visualizations

Mechanism of Action: Thiamine Antagonism

Caption: Competitive inhibition of thiamine transport in Eimeria by amprolium.

Experimental Workflow for a Poultry Pharmacokinetic Study

Caption: General workflow for a pharmacokinetic study of amprolium in poultry.

ADME Pathway of Amprolium in Poultry

Caption: ADME pathway of amprolium in poultry, highlighting its primary excretion as an unchanged compound.

References

- 1. scispace.com [scispace.com]

- 2. poultrydvm.com [poultrydvm.com]

- 3. Amprolium - Wikipedia [en.wikipedia.org]

- 4. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioavailability of amprolium in fasting and nonfasting chickens after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. media.neliti.com [media.neliti.com]

- 8. researchgate.net [researchgate.net]

- 9. Liquid chromatographic determination of amprolium in chicken tissues, using post-column reaction and fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simplified high-performance liquid chromatographic determination of residual amprolium in edible chicken tissues. | Semantic Scholar [semanticscholar.org]

Amprolium Hydrochloride: A Technical Guide to its Role in Disrupting Parasitic Carbohydrate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amprolium hydrochloride, a synthetic thiamine analog, remains a critical anticoccidial agent in veterinary medicine. Its efficacy stems from its ability to competitively inhibit the uptake of thiamine by protozoan parasites, particularly of the genus Eimeria. Thiamine is an essential cofactor for key enzymes in carbohydrate metabolism. By inducing a thiamine deficiency, this compound effectively disrupts the parasite's central energy-producing pathways, leading to arrested development and reduced pathogenicity. This technical guide provides a comprehensive overview of this compound's mechanism of action, with a specific focus on its indirect inhibition of carbohydrate synthesis. It includes a summary of quantitative data on its efficacy, detailed experimental methodologies from key studies, and visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic threat to the poultry industry worldwide.[1] this compound, first introduced in the 1960s, is a coccidiostat that has been widely used for the prevention and treatment of this disease.[1] It is a structural analog of thiamine (Vitamin B1) and its primary mechanism of action is the competitive inhibition of thiamine transport in the parasite.[1][2] This targeted action makes it a relatively safe compound for the host animal, as the parasite's thiamine transport system is more sensitive to amprolium than that of the host.[1]

Thiamine, in its active form thiamine pyrophosphate (TPP), is an indispensable cofactor for several key enzymes involved in carbohydrate metabolism, including pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. By blocking thiamine uptake, this compound effectively starves the parasite of this vital nutrient, thereby crippling its ability to generate energy through carbohydrate catabolism and synthesize essential precursors for growth and replication.[3][4][5] This guide delves into the specifics of this indirect inhibition of carbohydrate synthesis.

Mechanism of Action: Thiamine Antagonism

Amprolium's structural similarity to thiamine allows it to bind to the parasite's thiamine transporters, effectively blocking the uptake of genuine thiamine from the host's intestinal environment.[6] Parasites like Eimeria are incapable of synthesizing their own thiamine and are therefore entirely dependent on the host for this essential vitamin.[6]

The disruption of thiamine-dependent enzymatic reactions has profound consequences for the parasite's metabolism:

-

Inhibition of the Krebs Cycle: Pyruvate dehydrogenase and α-ketoglutarate dehydrogenase, both TPP-dependent enzymes, are critical for the Krebs cycle. Their inhibition leads to a halt in cellular respiration and a drastic reduction in ATP production.

-

Disruption of the Pentose Phosphate Pathway: Transketolase, another TPP-dependent enzyme, is a key component of the pentose phosphate pathway, which is essential for the synthesis of nucleotides and reducing equivalents (NADPH).

This multifaceted disruption of carbohydrate metabolism is particularly effective during the schizogony stage of the Eimeria life cycle, a period of rapid growth and high energy demand.[1]

Quantitative Data on Efficacy

The efficacy of this compound has been demonstrated in numerous studies. The following tables summarize key quantitative data from various experiments.

Table 1: Efficacy of Amprolium against Eimeria Infections in Broiler Chickens

| Eimeria Species | Amprolium Concentration | Parameter Measured | Result | Reference |

| E. tenella | 125 ppm in feed | Lesion Scores | Significantly lower than infected, non-medicated group | [7] |

| E. tenella | 125 ppm in feed | Mortality | Significantly reduced compared to infected, non-medicated group | [7] |

| Mixed Eimeria field isolates | Not specified | Feed Conversion Ratio | Reduced from 1.88 to 1.65 | [1] |

| Mixed Eimeria field isolates | Not specified | Average Daily Gain | Increased from 41.2 g to 46.7 g | [1] |

| E. acervulina | 0.0250% in feed | Oocyst Shedding | Reduced | [8][9] |

| E. maxima | 0.0060% in feed | Oocyst Shedding | Reduced | [8][9] |

| E. necatrix | Not specified | Oocyst Shedding | Reduced | [8][9] |

| Susceptible E. tenella | 0.0060% in feed | Oocyst Shedding | Reduced | [8][9] |

Table 2: Efficacy of Amprolium against Coccidiosis in Goats

| Eimeria Species | Amprolium Dosage | Efficacy (Reduction in OPG) | Day of Measurement | Reference |

| Mixed infection | 100 mg/kg body weight/day for 7 days | 87.88% | Day 8 | [10][11] |

| Mixed infection | 100 mg/kg body weight/day for 7 days | 91.02% | Day 14 | [10][11] |

| Mixed infection | 100 mg/kg body weight/day for 7 days | 89.53% | Day 21 | [10][11] |

| Mixed infection | 100 mg/kg body weight/day for 7 days | 92.20% | Day 28 | [10][11] |

Table 3: Efficacy of Amprolium in Rabbits with Natural Coccidiosis

| Treatment Group | Dosage | OPG Reduction | Reference |

| Amprolium | 50 mg/kg BW for 5 days | 71% | [12][13] |

Experimental Protocols

This section details the methodologies employed in key studies to evaluate the efficacy of this compound.

Anticoccidial Sensitivity Testing (AST) in Broiler Chickens

-

Objective: To evaluate the efficacy of amprolium against field isolates of Eimeria.

-

Animals: Day-old broiler chicks.

-

Housing: Raised in coccidia-free wire-floored battery cages.

-

Experimental Design:

-

Group 1 (Uninfected Unmedicated Control - UUC): No infection, no treatment.

-

Group 2 (Infected Unmedicated Control - IUC): Infected with a standardized dose of mixed Eimeria oocysts.

-

Group 3 (Infected Medicated - IM): Infected and treated with amprolium in the feed at a specified concentration (e.g., 125 ppm).

-

-

Procedure:

-

Birds are fed their respective diets from day 0.

-

On a specific day (e.g., day 14), birds in the IUC and IM groups are orally inoculated with a suspension of sporulated Eimeria oocysts.

-

Parameters are measured at a set time post-infection (e.g., 6-7 days).

-

-

Parameters Measured:

-

Lesion Scoring: Intestinal sections are scored for the severity of lesions on a scale of 0 to 4.

-

Oocyst Counts: Fecal samples are collected, and oocysts per gram (OPG) are determined using a McMaster chamber.

-

Performance Parameters: Body weight gain and feed conversion ratio are calculated.

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between groups.

Efficacy Study in Goats with Natural Coccidiosis

-

Objective: To determine the efficacy of amprolium in treating natural coccidial infections in goats.

-

Animals: Goats naturally infected with Eimeria species, confirmed by fecal examination.

-

Experimental Design:

-

Group A (Treated): Administered amprolium orally at a specific dosage (e.g., 100 mg/kg body weight) for a set duration (e.g., 7 days).

-

Group B (Untreated Control): Received no treatment.

-

-

Procedure:

-

Fecal samples are collected from all animals at the start of the trial (Day 0) to determine the baseline OPG.

-

Group A receives the amprolium treatment.

-

Fecal samples are collected at regular intervals post-treatment (e.g., Day 8, 14, 21, and 28).

-

-

Parameter Measured:

-

Fecal Oocyst Count (OPG): The number of oocysts per gram of feces is quantified using the McMaster technique.

-

-

Efficacy Calculation: The percentage reduction in OPG is calculated using the formula: Efficacy (%) = [(Mean OPG in Control - Mean OPG in Treated) / Mean OPG in Control] x 100.

Visualizing the Impact of Amprolium

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of amprolium and a typical experimental workflow.

References

- 1. huvepharma.com [huvepharma.com]

- 2. amprolium.com [amprolium.com]

- 3. nbinno.com [nbinno.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amprolium.com [amprolium.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of amprolium on production, sporulation, and infectivity of Eimeria oocysts. | Semantic Scholar [semanticscholar.org]

- 10. entomoljournal.com [entomoljournal.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of amprolium and toltrazuril efficacy in controlling natural intestinal rabbit coccidiosis - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Basis of Amprolium's Competitive Inhibition of Thiamine Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amprolium is a synthetic coccidiostat widely utilized in the poultry industry for the prevention and treatment of coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria. The efficacy of amprolium lies in its structural similarity to thiamine (Vitamin B1), which allows it to act as a competitive antagonist to the thiamine transport systems in the parasite. This guide provides an in-depth examination of the molecular mechanisms underpinning this competitive inhibition, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to offer a comprehensive resource for researchers and professionals in drug development.

Introduction to Amprolium and Thiamine Transport

Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for enzymes crucial to carbohydrate metabolism.[1][2] Organisms like Eimeria have a high metabolic rate, particularly during their reproductive stages (schizogony), and thus a high demand for thiamine.[3] Mammalian and avian hosts, as well as the Eimeria parasite, rely on specific transporter proteins to uptake thiamine from the extracellular environment. The primary transporters responsible for high-affinity thiamine uptake are Thiamine Transporter 1 (ThTr1, encoded by the SLC19A2 gene) and Thiamine Transporter 2 (ThTr2, encoded by the SLC19A3 gene).[4][5][6]

Amprolium is a thiamine analog that mimics the structure of thiamine, enabling it to bind to these transporters.[3][7][8] By competitively inhibiting the uptake of thiamine, amprolium effectively starves the parasite of this essential vitamin, leading to the disruption of carbohydrate synthesis and ultimately, the inhibition of parasite growth and reproduction.[3][7][9] The selective toxicity of amprolium is attributed to the higher sensitivity of the parasite's thiamine transport system to the drug compared to that of the host.[3]

Quantitative Analysis of Competitive Inhibition

The competitive inhibition of thiamine uptake by amprolium has been quantified by determining the kinetic constants (Km and Ki) for both the substrate (thiamine) and the inhibitor (amprolium) in host and parasite cells. The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum, indicating the affinity of the transporter for its substrate. The inhibition constant (Ki) represents the concentration of a competitive inhibitor that doubles the apparent Km of the substrate.

The data presented below is derived from studies on isolated second-generation schizonts of Eimeria tenella and host (chicken) intestinal cells.[10]

| Parameter | Host (Chick Intestinal Cells) | Parasite (Eimeria tenella) | Reference |

| Thiamine Km | 0.36 µM | 0.07 µM | [10] |

| Amprolium Ki | 323 µM | 7.6 µM | [10] |

| Amprolium Kiapp | 1150 µg/L (~4.1 µM) | Not Available | [11] |

Note: The Kiapp (apparent affinity constant) for amprolium hydrochloride in chick intestinal cells from a separate study is also included for comparison.[11]

The significantly lower Km value for thiamine in E. tenella compared to the host cells suggests that the parasite's transport system has a higher affinity for the vitamin.[10] More importantly, the Ki value for amprolium is substantially lower in the parasite than in the host, indicating that amprolium is a much more potent inhibitor of the parasite's thiamine transporter.[10] This differential sensitivity is the molecular basis for the selective anticoccidial activity of amprolium.

Visualization of Thiamine Uptake and Competitive Inhibition

Thiamine Uptake and Metabolism Pathway

The uptake of thiamine into a cell is mediated by the thiamine transporters ThTr1 and ThTr2.[6][12] Once inside the cytosol, thiamine is phosphorylated by the enzyme thiamine pyrophosphokinase (TPK) to its biologically active form, thiamine pyrophosphate (TPP).[5] TPP then serves as a critical coenzyme in various metabolic pathways, including the Krebs cycle and the pentose phosphate pathway.[13]

Caption: Cellular uptake and metabolic activation of thiamine.

Amprolium's Competitive Inhibition Mechanism

Amprolium's structural similarity to thiamine allows it to bind to the same site on the thiamine transporters.[1] This binding is reversible and in direct competition with thiamine. When amprolium is present at a sufficient concentration, it occupies the transporters, thereby blocking thiamine from entering the cell. This leads to an intracellular thiamine deficiency in the parasite.

Caption: Competitive inhibition of thiamine transport by amprolium.

Experimental Protocols

Thiamine Uptake Assay (Mass Spectrometry-Based)

This protocol is adapted from a method for measuring the uptake of deuterated thiamine in transfected human cells and can be modified for parasite or host intestinal cells.[14]

Objective: To quantify the rate of thiamine uptake into cells and assess the inhibitory effect of amprolium.

Materials:

-

Cultured cells (Eimeria schizonts or host intestinal cells)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deuterated thiamine (thiamine-d3) stock solution

-

Amprolium stock solution

-

96-deep well plates

-

Centrifuge

-

Extraction solvent (H2O:MeOH:ACN, 1:1:1, v/v, with 5% formic acid)

-

LC-MS/MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)

Procedure:

-

Cell Preparation: Harvest and wash cells, then resuspend in PBS at a density of 2 million cells/mL.

-

Plating: Aliquot 1 mL of the cell suspension into each well of a 96-deep well plate (in triplicate for each condition).

-

Inhibitor Incubation: Add amprolium to the desired final concentrations to the respective wells. For control wells, add vehicle. Incubate for 1 minute on a shaking platform.

-

Substrate Addition: Add thiamine-d3 to a final concentration (e.g., 2 µM) to all wells and incubate for a defined period (e.g., 5 minutes) on a shaking platform.

-

Uptake Termination: Stop the uptake by centrifuging the plate at 500 x g for 5 minutes to pellet the cells.

-

Washing: Wash the cell pellets three times with 1 mL of ice-cold PBS to remove extracellular thiamine-d3.

-

Extraction: Add 500 µL of the extraction solvent to each cell pellet. Vortex and sonicate in a cold water bath for 5 minutes.

-

Protein Precipitation: Incubate the samples at -20°C for 20 minutes, then centrifuge at 15,000 x g and 4°C for 10 minutes.

-

LC-MS/MS Analysis: Transfer the supernatants to fresh tubes or plates for LC-MS/MS analysis to quantify the intracellular concentration of thiamine-d3.

Experimental Workflow Diagram

Caption: Workflow for a competitive thiamine uptake assay.

Conclusion

The anticoccidial agent amprolium functions through a well-defined mechanism of competitive inhibition of thiamine transport. Its structural analogy to thiamine allows it to effectively block the thiamine transporters, ThTr1 and ThTr2. The selective efficacy of amprolium is rooted in the significantly higher affinity of the drug for the parasite's thiamine transport system compared to the host's. This detailed understanding of the molecular basis of amprolium's action, supported by quantitative kinetic data and robust experimental protocols, is invaluable for the continued development of effective and selective antiparasitic agents.

References

- 1. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. huvepharma.com [huvepharma.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Amprolium - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Thiamine uptake in isolated schizonts of Eimeria tenella and the inhibitory effects of amprolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ema.europa.eu [ema.europa.eu]

- 12. researchgate.net [researchgate.net]

- 13. Structural basis of thiamine transport and drug recognition by SLC19A3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mass spectrometry-based cellular thiamine-uptake assays [bio-protocol.org]

In Vitro Studies on the Antiprotozoal Activity of Amprolium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiprotozoal activity of amprolium, a synthetic thiamine analog. Amprolium has been a cornerstone in the control of coccidiosis in poultry for decades.[1][2] Its primary mechanism of action involves the competitive inhibition of thiamine (vitamin B1) uptake in protozoan parasites, particularly of the genus Eimeria.[1][3][4][5] This guide synthesizes key quantitative data from various in vitro studies, details the experimental protocols used to assess its efficacy, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action: Thiamine Antagonism

Amprolium's efficacy stems from its structural similarity to thiamine.[1][2] Protozoan parasites, especially during active replication stages like schizogony, have a high demand for thiamine to facilitate carbohydrate metabolism.[1][6] The thiamine transport system in the parasite is significantly more sensitive to amprolium than that of the host animal.[1] Amprolium competitively blocks the thiamine transporters on the parasite's cell membrane, leading to thiamine deficiency. This metabolic starvation inhibits the development of key life cycle stages, such as trophozoites and schizonts, and can also suppress gametogony and oocyst sporulation.[4][6][7]

Caption: Amprolium competitively blocks parasitic thiamine transporters.

Data Presentation: Quantitative In Vitro Efficacy

The majority of in vitro research on amprolium has focused on its activity against various species of Eimeria. Studies on other protozoa such as Toxoplasma gondii and Cryptosporidium parvum are limited and suggest lower efficacy or host cell toxicity.[8][9]

| Target Protozoan | Assay Type | Amprolium Concentration | Incubation Time | Observed Effect | Source(s) |

| Eimeria stiedae | Oocyst Sporulation Inhibition | 28 mg/mL | 72 hours | ~68–79% inhibition of sporulation | [10] |

| Eimeria stiedae | Oocyst Sporulation Inhibition | 28 mg/mL | 96 hours | ~89% inhibition of sporulation | [10] |

| Eimeria tenella | Oocyst Sporulation Inhibition | 0.6 mg/mL (with 1 mg/mL probiotics) | 72 hours | Sporulation rate reduced to 5.86% | [11][12] |

| Eimeria acervulina | Oocyst Sporulation Inhibition | 0.0250% (250 µg/mL) | Not Specified | Significant reduction in sporulation | [13] |

| Eimeria maxima | Oocyst Sporulation Inhibition | 0.0060% (60 µg/mL) | Not Specified | Significant reduction in sporulation | [13] |

| Eimeria tenella (susceptible) | Oocyst Sporulation Inhibition | 0.0060% (60 µg/mL) | Not Specified | Significant reduction in sporulation | [13] |

| Eimeria tenella (resistant) | Oocyst Sporulation Inhibition | Not Specified | Not Specified | No effect on sporulation | [13] |

| Eimeria spp. | Intracellular Development (Schizogony) | Not Specified | Not Specified | Inhibitory effect on schizogony in PCK cells | [14] |

| Toxoplasma gondii | Intracellular Growth | Not Specified | Not Specified | Toxic to human fibroblast host cells | [8] |

Experimental Protocols

Standardized in vitro assays are crucial for screening and evaluating the efficacy of antiprotozoal compounds. The following sections detail the common methodologies used in amprolium research.

This assay is fundamental for assessing a compound's ability to interfere with the development of the environmentally resistant oocyst stage into the infective, sporulated form.

Methodology:

-

Oocyst Collection and Purification: Unsporulated oocysts are collected from the feces of experimentally infected animals. They are then purified from fecal debris using methods such as salt flotation and repeated washing.

-

Assay Setup: A known quantity of unsporulated oocysts (e.g., 2 x 10⁴) is suspended in a solution of 2.5% potassium dichromate, which facilitates sporulation while inhibiting bacterial growth.[10][14]

-

Treatment: The oocyst suspension is divided into treatment groups. Amprolium, dissolved in the appropriate vehicle (e.g., distilled water), is added at various concentrations. Control groups include a negative control (vehicle only) and potentially a positive control with a known sporulation inhibitor.[11][12]

-

Incubation: The suspensions are incubated under conditions that promote sporulation, typically at 25-30°C with aeration (e.g., by gentle shaking) for a period of 48 to 96 hours.[10][11][12]

-

Evaluation: At set time points (e.g., 24, 48, 72, 96 hours), an aliquot is taken from each group. The number of sporulated versus unsporulated oocysts is counted using a hemocytometer or McMaster counting chamber under a microscope.[11][12][14]

-

Data Analysis: The percentage of sporulation inhibition is calculated relative to the negative control group.

Caption: Workflow for an in vitro oocyst sporulation inhibition assay.

This type of assay evaluates the effect of a compound on the parasite's ability to invade host cells and undergo asexual replication (schizogony). This is particularly relevant for apicomplexan parasites like Eimeria, Toxoplasma, and Cryptosporidium.

Methodology:

-

Host Cell Culture: A suitable host cell line (e.g., Madin-Darby Bovine Kidney (MDBK), human fibroblasts, or chicken kidney cells) is cultured to form a confluent monolayer in multi-well plates.[9][14]

-

Sporozoite Excystation: Infective sporozoites are released from sporulated oocysts through a process of mechanical grinding and enzymatic digestion (e.g., with trypsin and bile salts).

-

Infection: The host cell monolayers are infected with a predetermined number of purified, viable sporozoites.

-

Treatment: Following an initial invasion period (e.g., 2-4 hours), the medium is replaced with fresh medium containing amprolium at various concentrations. A vehicle-only control is run in parallel.

-

Incubation: The infected, treated plates are incubated under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that allows for intracellular development (typically 24-72 hours).[9]

-

Evaluation: The assay is terminated, and the effect of the drug is quantified. This can be done through several methods:

-

Microscopy: Fixing, staining, and visually counting the number of intracellular parasites (e.g., trophozoites, schizonts) per field or per 100 host cells.[14]

-

Molecular Methods: Quantifying parasite DNA via quantitative PCR (qPCR) targeting a parasite-specific gene.[15]

-

Reporter Assays: Using transgenic parasite lines that express a reporter gene (e.g., luciferase or β-galactosidase) to measure parasite viability.

-

-

Data Analysis: The inhibition of parasite invasion or proliferation is calculated for each amprolium concentration relative to the untreated control, often to determine an IC50 value.

Caption: Workflow for an in vitro intracellular parasite growth assay.

References

- 1. huvepharma.com [huvepharma.com]

- 2. amprolium.com [amprolium.com]

- 3. cvear.com [cvear.com]

- 4. interchemie.com [interchemie.com]

- 5. interchemie.com [interchemie.com]

- 6. Maximum levels of cross‐contamination for 24 antimicrobial active substances in non‐target feed. Part 3: Amprolium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amprolium | Anticoccidial drugs | Drugs | Various | Poultrymed [poultrymed.com]

- 8. Toxoplasma gondii: susceptibility and development of resistance to anticoccidial drugs in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro cultivation of Cryptosporidium parvum and screening for anticryptosporidial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro: The Effects of the Anticoccidial Activities of Calotropis procera Leaf Extracts on Eimeria stiedae Oocysts Isolated from Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of probiotics and amprolium on performance, lesion scores, oocyst shedding, and histopathological changes in Eimeria tenella-infected broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. veterinaryworld.org [veterinaryworld.org]

- 13. Stork: Effect of amprolium on production, sporulation, and infectivity of Eimeria oocysts [storkapp.me]

- 14. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Amprolium Hydrochloride (CAS 137-88-2): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amprolium hydrochloride, a synthetic thiamine analog, is a well-established anticoccidial agent used extensively in the poultry industry. Its primary mechanism of action involves the competitive inhibition of thiamine transport in Eimeria species, leading to vitamin B1 deficiency and subsequent parasite starvation. This technical guide provides an in-depth overview of the research applications of this compound, with a focus on its established role in parasitology and its emerging potential in other research fields. This document details its mechanism of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes associated biological pathways and workflows.

Core Application: Anticoccidial Agent

Amprolium has been a cornerstone in the control of coccidiosis, a parasitic disease of the intestinal tract of animals caused by coccidian protozoa of the genus Eimeria.[1] Its efficacy is particularly noted against Eimeria tenella, E. necatrix, and E. acervulina.[2]

Mechanism of Action: Thiamine Transport Inhibition

Amprolium's structural similarity to thiamine (Vitamin B1) is the basis of its anticoccidial activity.[3] It competitively inhibits the active transport of thiamine into the parasite. The thiamine transport system of the Eimeria parasite is significantly more sensitive to amprolium than that of the host animal, which accounts for its selective toxicity and safety margin.[1]

Recent structural biology studies have elucidated the molecular basis of this interaction. Cryo-electron microscopy has shown that amprolium binds to the human thiamine transporters SLC19A2 and SLC19A3, which are homologs of the parasite's transporter. The aminopyrimidine ring of amprolium occupies the same binding pocket as the corresponding ring of thiamine.[4] This blockage of thiamine uptake prevents the synthesis of thiamine pyrophosphate, a crucial cofactor for carbohydrate metabolism in the parasite, ultimately leading to its death.[2] The drug is most effective during the first generation of schizonts, a stage of the parasite's life cycle with high thiamine demand.[2]

Quantitative Data: Efficacy and Pharmacokinetics

The following tables summarize key quantitative data related to this compound's efficacy and pharmacokinetic properties.

Table 1: In Vitro Inhibition of Thiamine Uptake

| Parameter | Organism/Cell Type | Value | Reference |

|---|---|---|---|

| Ki (app) | E. tenella schizonts | 7.6 µM | [5] |

| Ki (app) | Chick intestinal cells | 326 µM | [5] |

| Ki (app) | Chick intestinal cells | 1150 µg/L |[5] |

Table 2: Pharmacokinetic Parameters in Chickens

| Parameter | Dosage | Value | Reference |

|---|---|---|---|

| Peak Plasma Concentration (Cmax) | 30 mg/kg (i.v.) | 42.9 µg/mL | [6] |

| Time to Peak (Tmax) | 30 mg/kg (i.v.) | 3.67 hours | [6] |

| Systemic Bioavailability | 30 mg/kg (i.v.) | 66% | [6] |

| Elimination Half-life (t1/2β) | 30 mg/kg (i.v.) | 4.89 hours | [6] |

| Total Body Clearance | 30 mg/kg (i.v.) | 0.562 mL/kg/min |[6] |

Experimental Protocol: Anticoccidial Sensitivity Test (AST)

This protocol outlines a general method for evaluating the efficacy of this compound against Eimeria species in broiler chickens.

Methodology:

-

Animal Preparation: Day-old broiler chicks are raised in a thoroughly cleaned and disinfected environment to ensure they are free from prior coccidial infection. They are provided with a standard, non-medicated starter feed and water ad libitum.

-

Group Allocation: At approximately 12-14 days of age, birds are randomly allocated to different treatment groups. A typical experiment would include an uninfected, unmedicated control group, an infected, unmedicated control group, and one or more infected groups treated with amprolium at various concentrations (e.g., 125 ppm in feed).

-

Medication: Medicated feed is provided to the treatment groups for a specified period, typically starting 48 hours before experimental infection.

-

Infection: Each bird in the infected groups is individually inoculated via oral gavage with a standardized dose of sporulated Eimeria oocysts.

-

Data Collection:

-

Performance: Body weight and feed consumption are recorded for each group to calculate weight gain and feed conversion ratio (FCR).

-

Lesion Scoring: Approximately 7 days post-infection, a subset of birds from each group is euthanized, and the intestines are examined for lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 to 4.

-

Oocyst Counts: Fecal or cecal samples are collected to determine the number of oocysts shed per gram.

-

-

Efficacy Evaluation: The efficacy of amprolium is assessed using indices such as the Anticoccidial Sensitivity Test (AST), which is based on the reduction in mean lesion scores compared to the infected, unmedicated control. A reduction of 50% or more typically indicates sensitivity.[7]

Emerging Research Application: Induction of Apoptosis

While less explored, there is evidence to suggest that this compound may have applications in cancer research due to its ability to induce apoptosis. A study has shown that amprolium can induce apoptosis in rat pheochromocytoma (PC12) cells.

Putative Mechanism of Action

The precise signaling pathway for amprolium-induced apoptosis is not yet fully elucidated. However, it is hypothesized to be linked to its primary function as a thiamine antagonist. Thiamine deficiency has been shown to induce apoptosis in neuronal cells. The mechanism may involve the activation of executioner caspases, such as caspase-3.

Experimental Protocol: In Vitro Apoptosis Assay in PC12 Cells (Proposed)

This proposed protocol describes a method to investigate the apoptotic effects of this compound on PC12 cells.

Methodology:

-

Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-